molecular formula C14H18N2O3 B13934564 Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No.: B13934564
M. Wt: 262.30 g/mol
InChI Key: LXXZGXRYDBHDAJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (CAS 1260671-85-9) is a high-purity chemical building block of interest in medicinal chemistry research. It features a fused 1,7-naphthyridine core, a heterocyclic system known for its diverse pharmacological potential . The molecule is strategically functionalized with a tert-butoxycarbonyl (Boc) protecting group, which safeguards the amine and enhances the compound's stability for multi-step synthesis, and an aldehyde moiety, which provides a versatile handle for further chemical derivatization via reactions such as nucleophilic addition or reductive amination. These characteristics make it a valuable scaffold for constructing more complex molecules, particularly in the exploration of novel anti-infective agents. Naphthyridine derivatives have demonstrated a broad spectrum of biological activities, with historical significance as antibacterial agents targeting DNA gyrase . This specific compound enables researchers to efficiently generate analogs for Structure-Activity Relationship (SAR) studies aimed at developing new therapeutic candidates to address the growing challenge of antimicrobial resistance . The product is provided with a guaranteed purity of 98% and is intended for research purposes in laboratory settings only. It is not approved for human, animal, or personal use. Researchers should consult the safety data sheet prior to handling.

Properties

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

tert-butyl 3-formyl-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-5-4-11-6-10(9-17)7-15-12(11)8-16/h6-7,9H,4-5,8H2,1-3H3

InChI Key

LXXZGXRYDBHDAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)C=O

Origin of Product

United States

Biological Activity

Tert-butyl 3-formyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a naphthyridine framework, which is known for its diverse pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N2O3C_{14}H_{18}N_{2}O_{3} with a molecular weight of approximately 262.30 g/mol. Its structure includes a tert-butyl group and a formyl group attached to the naphthyridine ring, contributing to its reactivity and biological profile.

Key Structural Features

FeatureDescription
Molecular FormulaC14H18N2O3C_{14}H_{18}N_{2}O_{3}
Molecular Weight262.30 g/mol
Functional GroupsFormyl, Tert-butyl
Naphthyridine FrameworkPresent

Pharmacological Properties

Research indicates that compounds containing naphthyridine structures often exhibit various pharmacological activities, including:

  • Antiviral Activity : Similar compounds have shown effectiveness against viruses such as HIV-1. For example, related naphthyridine derivatives have been reported to inhibit HIV-1 integrase with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Naphthyridine derivatives have been evaluated for their antibacterial and antifungal properties. The presence of specific substituents can enhance their efficacy against various pathogens.
  • Anticancer Potential : Some studies suggest that naphthyridine compounds may induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest.

The biological activity of this compound can be attributed to its ability to interact with biological targets such as enzymes and receptors. The formyl group enhances nucleophilic addition reactions, which can lead to the formation of biologically active metabolites.

Case Studies

  • HIV-1 Integrase Inhibition : A study demonstrated that derivatives of naphthyridine exhibited significant inhibition of HIV-1 integrase at concentrations as low as 0.19 µM . The structure-activity relationship (SAR) analysis highlighted the importance of substituents on the naphthyridine ring for enhancing antiviral activity.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial properties of naphthyridine derivatives against common bacterial strains. Results indicated that certain modifications to the core structure significantly improved antibacterial efficacy .

Research Findings

Recent studies have focused on synthesizing new derivatives of this compound to enhance its biological activity. Various synthetic routes have been explored to optimize yields and improve pharmacological profiles.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
Tert-butyl 5-amino-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate1245915-28-9Contains an amino group; potential for different biological activities
Tert-butyl 3-bromo-5,6-dihydro-1,7-naphthyridine1823228-83-6Features a bromo substituent; may exhibit different reactivity patterns
Tert-butyl 5-methoxy-3,4-dihydro-1,7-naphthyridineNot specifiedContains a methoxy group; alters solubility and interaction properties

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of tert-butyl-protected 1,7-naphthyridine carboxylates. Structural analogs differ in substituent type, position, and oxidation state of the naphthyridine ring. Key examples include:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target compound 3-formyl, 7-tert-butyl carboxylate C₁₅H₂₀N₂O₃ 276.34* Reactive formyl group for nucleophilic addition; tert-butyl ester enhances solubility and stability.
tert-Butyl 2,4-dichloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate 2,4-dichloro C₁₃H₁₆Cl₂N₂O₂ 303.18 Electron-withdrawing Cl groups enhance electrophilicity; potential for cross-coupling reactions.
tert-Butyl 3-bromo-2-chloro-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate 3-bromo, 2-chloro C₁₃H₁₅BrClN₂O₂ 345.63 Halogenated sites enable Suzuki-Miyaura couplings; higher molecular weight due to Br substitution.
tert-Butyl 3-amino-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate 3-amino C₁₃H₁₉N₃O₂ 249.31 Amino group facilitates amide bond formation; reduced steric hindrance compared to bulkier substituents.
tert-Butyl 4-chloro-2-methyl-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate 4-chloro, 2-methyl C₁₄H₁₉ClN₂O₂ 282.77 Methyl group increases lipophilicity; Cl at position 4 may influence ring electronics.

Physicochemical Properties

  • Solubility: The tert-butyl group improves solubility in organic solvents (e.g., THF, ethyl acetate) across all analogs. Polar substituents (e.g., formyl, amino) enhance aqueous solubility compared to halogenated derivatives.
  • Stability : Halogenated compounds (e.g., ) exhibit greater thermal stability but may degrade under UV light. The formyl group in the target compound necessitates inert storage conditions to prevent oxidation.

Preparation Methods

Synthesis of tert-butyl 3-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate (Key Intermediate)

This intermediate is a critical precursor for the formyl derivative and is prepared as follows:

Parameter Details
Starting Material 1,7-naphthyridine derivatives
Reagents tert-butyl chloroformate (Boc2O), base (triethylamine), brominating agent
Solvent Dichloromethane
Temperature 0°C to room temperature
Reaction Time 1–2 hours
Yield ~97% (high purity, 97%)
Purification Silica gel column chromatography

Notes: The tert-butyl ester is introduced via reaction with Boc2O in the presence of triethylamine as a base under cooling conditions. Bromination at position 3 is achieved using selective brominating agents to afford tert-butyl 3-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate with high regioselectivity.

Conversion of the 3-bromo Derivative to the 3-formyl Derivative

The key transformation involves replacing the bromine substituent at position 3 with a formyl group. This is typically achieved by:

Step Conditions and Reagents Yield (%) Notes
Metal-halogen exchange n-Butyllithium or lithium diisopropylamide (LDA) at low temperature (−78°C) 70–85 Performed under inert atmosphere (argon)
Formylation Addition of DMF as electrophilic formyl source High Quenching with aqueous acid to isolate aldehyde
Work-up and Purification Extraction, washing, drying, and silica gel chromatography Final product isolated as pure aldehyde

This method is adapted from general formylation procedures of aromatic halides and heterocycles and is consistent with related naphthyridine chemistry.

Alternative Synthetic Routes

Some patents and literature suggest alternative routes involving:

However, these methods are less commonly reported for this specific compound and may require additional steps for protection and deprotection.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Key Observations Reference
Boc Protection of Naphthyridine Boc2O, triethylamine, DCM, 0°C to RT, 1 h 97 High yield, mild conditions
Bromination at Position 3 Selective brominating agent, mild conditions ~90 Regioselective bromination
Metal-Halogen Exchange n-BuLi or LDA, −78°C, inert atmosphere 70–85 Requires strict temperature control
Formylation DMF addition, aqueous quench High Efficient electrophilic formylation
Purification Silica gel chromatography Essential for isolating pure compound

Characterization and Analytical Data

Typical characterization methods for the compound include:

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